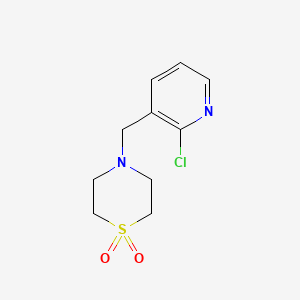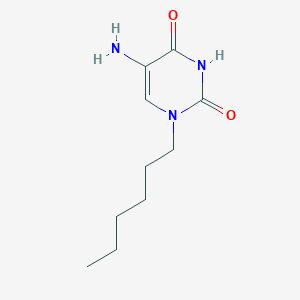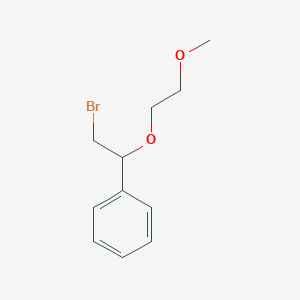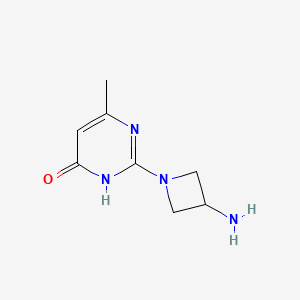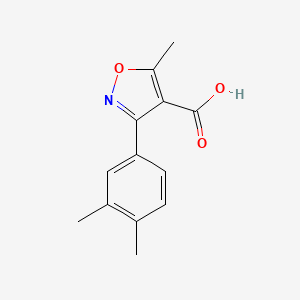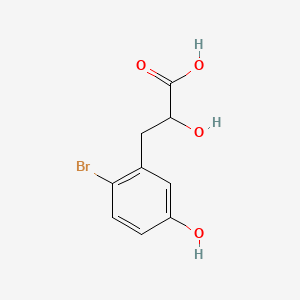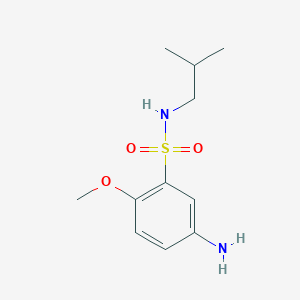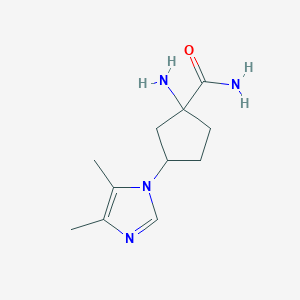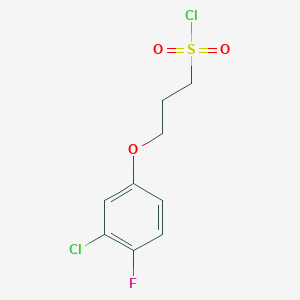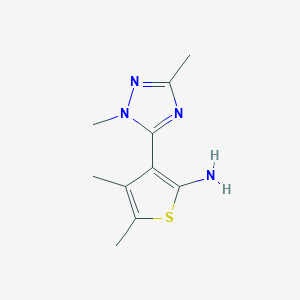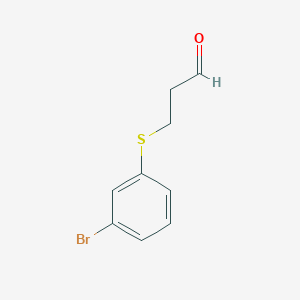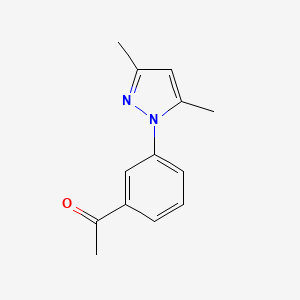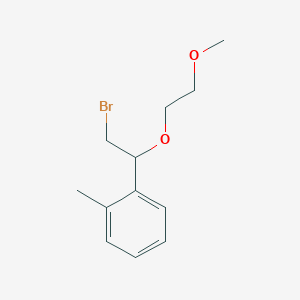
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxyethoxy group, and a methylbenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzene with 2-bromo-1-(2-methoxyethoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium carbonate, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Substitution: Amino or thiol derivatives.
Oxidation: Alcohols or ketones.
Reduction: De-brominated hydrocarbons.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-2-methylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H17BrO2 |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C12H17BrO2/c1-10-5-3-4-6-11(10)12(9-13)15-8-7-14-2/h3-6,12H,7-9H2,1-2H3 |
Clave InChI |
SJWGORMBZVWDJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CBr)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


